8-Fluoro-4-methyl-1H-quinolin-2-one chemical properties
8-Fluoro-4-methyl-1H-quinolin-2-one chemical properties
An In-depth Technical Guide to 8-Fluoro-4-methyl-1H-quinolin-2-one
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 8-Fluoro-4-methyl-1H-quinolin-2-one, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core chemical properties, established synthetic routes, spectroscopic signature, and potential applications, offering insights grounded in established chemical principles.
Introduction: The Quinolinone Scaffold and the Influence of Fluorine
The quinolin-2-one (or carbostyril) core is a privileged scaffold in drug discovery, forming the structural basis for numerous biologically active compounds. The introduction of a fluorine atom at the 8-position and a methyl group at the 4-position of this scaffold creates 8-Fluoro-4-methyl-1H-quinolin-2-one. This strategic substitution significantly modulates the molecule's physicochemical properties.
The fluorine atom, being the most electronegative element, imparts unique characteristics through its strong inductive electron-withdrawing effect. This can influence the acidity of the N-H proton, the reactivity of the aromatic ring, and metabolic stability. Furthermore, fluorine can enhance membrane permeability and binding affinity to biological targets. The methyl group at the C4 position adds steric bulk and lipophilicity, further tuning the molecule's profile for specific applications.
Physicochemical and Spectroscopic Profile
Precise characterization is fundamental to the application of any chemical entity. The properties of 8-Fluoro-4-methyl-1H-quinolin-2-one are summarized below, followed by an analysis of its expected spectroscopic data, which is critical for its unambiguous identification.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₈FNO | [1] |
| Molecular Weight | 177.18 g/mol | [1] |
| CAS Number | 5279-86-7 | [1] |
| Appearance | Expected to be a solid at room temperature. | General knowledge |
| Purity | Typically >95% for research applications. | [1] |
Spectroscopic Signature for Structural Elucidation
The following data represents a predictive analysis based on the structure and established principles of spectroscopic interpretation.
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¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum would reveal distinct signals. The N-H proton of the lactam would likely appear as a broad singlet at a downfield chemical shift (>11 ppm). The aromatic protons on the fluoro-substituted ring would exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. The vinyl proton at C3 would appear as a singlet, and the C4-methyl protons would also be a singlet, typically in the 2.3-2.5 ppm range.
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IR (Infrared) Spectroscopy: Key absorption bands would confirm the presence of principal functional groups. A sharp peak around 1650-1670 cm⁻¹ corresponds to the C=O (amide) stretch. The N-H stretching vibration would be visible as a broad band in the 3200-3400 cm⁻¹ region. Aromatic C=C stretching would appear in the 1450-1600 cm⁻¹ range, and the characteristic C-F stretch would be observed in the 1000-1300 cm⁻¹ region.
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Mass Spectrometry (MS): The mass spectrum would prominently feature the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (approximately 177.18).
Synthesis and Mechanistic Rationale
The synthesis of 4-methylquinolin-2-ones is classically achieved via the Conrad-Limpach reaction or Knorr cyclization. A robust and logical pathway for 8-Fluoro-4-methyl-1H-quinolin-2-one involves the condensation of 2-fluoroaniline with ethyl acetoacetate, followed by a thermally induced cyclization.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 8-Fluoro-4-methyl-1H-quinolin-2-one.
Detailed Experimental Protocol
Materials: 2-fluoroaniline, ethyl acetoacetate, concentrated sulfuric acid, Dowtherm A (or similar high-boiling solvent), ethanol.
Step 1: Formation of the Enamine Intermediate (Ethyl 3-(2-fluoroanilino)but-2-enoate)
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In a round-bottom flask, combine equimolar amounts of 2-fluoroaniline and ethyl acetoacetate.
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Add a catalytic amount (2-3 drops) of concentrated sulfuric acid. The acid protonates the carbonyl oxygen of the acetoacetate, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the aniline nitrogen.
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Stir the mixture at room temperature for 2-4 hours. The reaction is often exothermic. Water is generated as a byproduct.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
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The resulting crude enamine can be used directly in the next step or purified if necessary.
Step 2: Thermal Intramolecular Cyclization
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Heat a high-boiling point, inert solvent such as Dowtherm A to approximately 250 °C in a suitable reaction vessel equipped with a condenser.
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Add the crude enamine intermediate from Step 1 dropwise to the hot solvent. This high temperature provides the necessary activation energy for the intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) to occur, leading to the formation of the quinolinone ring. Ethanol is eliminated during this process.
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Maintain the temperature for 30-60 minutes after the addition is complete.
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Allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the solvent.
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Collect the solid product by vacuum filtration.
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Wash the solid with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.
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Recrystallize the crude product from a suitable solvent like ethanol to obtain purified 8-Fluoro-4-methyl-1H-quinolin-2-one.
Trustworthiness: This two-step protocol is a self-validating system. The successful formation of the enamine in Step 1 is a prerequisite for the cyclization in Step 2. The final product's identity and purity must be confirmed by the spectroscopic methods detailed in Section 2.2 and by melting point analysis.
Chemical Reactivity and Derivatization Potential
The 8-Fluoro-4-methyl-1H-quinolin-2-one scaffold offers several sites for further chemical modification, making it a versatile building block for creating a library of derivatives.
Caption: Potential derivatization pathways for the title compound.
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N-Alkylation/Acylation: The nitrogen atom of the lactam can be deprotonated with a suitable base (e.g., NaH) and subsequently reacted with alkyl or acyl halides to introduce substituents.
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Electrophilic Aromatic Substitution: The benzene portion of the quinolinone ring can undergo electrophilic substitution. The fluorine atom is an ortho-, para- director, while the amide group is also activating and directing. The precise location of substitution (C5 or C7) would depend on the specific reaction conditions and the nature of the electrophile.
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Reactivity of the C4-Methyl Group: The methyl group can be functionalized, for instance, through condensation reactions with aldehydes.
Applications in Research and Development
Quinolone and quinolinone derivatives are cornerstones of medicinal chemistry.[2]
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Drug Development: The broader class of fluoroquinolones is renowned for its potent antibacterial activity, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[3] While 8-Fluoro-4-methyl-1H-quinolin-2-one itself is a building block, its derivatives could be synthesized and screened for various biological activities, including antimicrobial, anticancer, and antiviral properties.[4][5] The 8-fluoro substitution is particularly interesting as it can enhance biological efficacy.
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Materials Science: The conjugated quinoline ring system is inherently fluorescent.[6] This property makes its derivatives excellent candidates for the development of fluorescent probes for biological imaging or as components in organic light-emitting diodes (OLEDs).[6][7]
Safety and Handling
As with any laboratory chemical, 8-Fluoro-4-methyl-1H-quinolin-2-one should be handled with care.[8]
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[9][10]
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Handling: Avoid inhalation of dust and contact with skin and eyes.[9] Use in a well-ventilated area or a fume hood.
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Hazard Statements: Based on similar compounds, it may be classified as harmful if swallowed and may cause skin and eye irritation.[1]
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Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
8-Fluoro-4-methyl-1H-quinolin-2-one is a strategically designed heterocyclic compound with significant potential. Its chemical properties, governed by the quinolinone core and the influential fluoro and methyl substituents, make it a valuable intermediate. The robust synthetic pathway allows for its accessible preparation, and its multiple reactive sites open the door for extensive derivatization. This positions the molecule as a key starting material for researchers and scientists in the pursuit of novel pharmaceuticals and advanced functional materials.
References
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National Center for Biotechnology Information. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses. Retrieved from [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
-
MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
Sciendo. (n.d.). Synthesis, Biological Activity and Molecular Modeling of 4-Fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide Derivatives as Cholinesterase Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. PubMed Central. Retrieved from [Link]
-
ChemSrc. (n.d.). (2,4-Dimethylphenyl)hydrazine hydrochloride (1:1). Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Acetyl-8-fluoro-2-methylisoquinolin-1-one. PubChem. Retrieved from [Link]
-
MDPI. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Retrieved from [Link]
-
American Chemical Society. (2026). Intermolecular Cyclization of Alkyl Chains of Ketones for Constructing ortho-Diacylbenzenes. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). HNMR Practice 1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Fluoroquinoline. PubChem. Retrieved from [Link]
-
LookChem. (n.d.). Cas 430-51-3,Fluoroacetone. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Methyl-2(1H)-quinolinone - [1H NMR] - Spectrum. Retrieved from [Link]
Sources
- 1. 5279-86-7|8-Fluoro-4-methyl-1H-quinolin-2-one|BLD Pharm [bldpharm.com]
- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 3. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ossila.com [ossila.com]
- 7. 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (31009-31-1) for sale [vulcanchem.com]
- 8. 5279-86-7 8-Fluoro-4-methyl-1H-quinolin-2-one AKSci V6409 [aksci.com]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. echemi.com [echemi.com]
